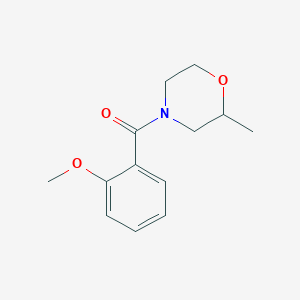
(2-Methoxyphenyl)-(2-methylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMMP and is a white crystalline solid that is soluble in organic solvents. MMMP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of MMMP is not fully understood. However, it has been reported that MMMP inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2 activity, MMMP can reduce inflammation and pain.
Biochemical and Physiological Effects:
MMMP has been found to have significant biochemical and physiological effects. In vitro studies have shown that MMMP inhibits the proliferation of various cancer cell lines such as A549, HepG2, and MCF-7. MMMP has also been found to have anti-inflammatory and analgesic effects in animal models. In addition, MMMP has been reported to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
MMMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using simple methods. MMMP is also soluble in organic solvents, which makes it easy to handle in the lab. However, MMMP has some limitations for lab experiments. It is a toxic compound that should be handled with care. MMMP also has limited water solubility, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for the research on MMMP. One of the future directions is the development of MMMP-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another future direction is the synthesis of new MMMP derivatives with improved properties such as water solubility and bioavailability. MMMP can also be used as a precursor for the preparation of metal complexes and nanoparticles with potential applications in catalysis, optics, and electronics.
合成方法
The synthesis of MMMP can be achieved using different methods. One of the commonly used methods is the reaction of 2-methylmorpholine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of MMMP as a white crystalline solid. Other methods that have been reported for the synthesis of MMMP include the reaction of 2-methylmorpholine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
科学研究应用
MMMP has been found to have potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MMMP has been studied for its antitumor, anti-inflammatory, and analgesic properties. MMMP has also been used as a starting material for the synthesis of various bioactive compounds. In organic synthesis, MMMP has been used as a reagent for the preparation of various heterocyclic compounds. In material science, MMMP has been used as a precursor for the preparation of metal complexes and nanoparticles.
属性
IUPAC Name |
(2-methoxyphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-9-14(7-8-17-10)13(15)11-5-3-4-6-12(11)16-2/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCPZUHYKJFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

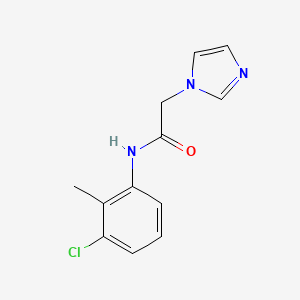
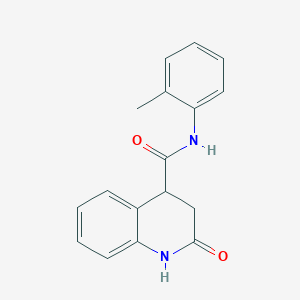

![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)

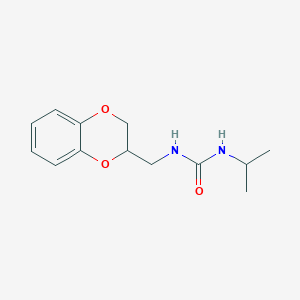
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
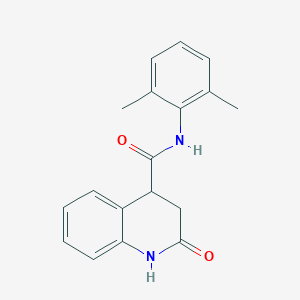
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
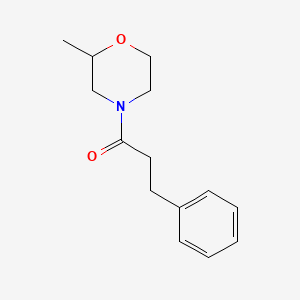
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)
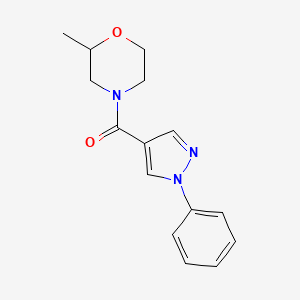
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)